D-Glucose 6-phosphate barium salt heptahydrate
Overview
Description
D-Glucose 6-phosphate barium salt heptahydrate: is a biochemical reagent with the molecular formula C6H11BaO9P·7H2O and a molecular weight of 521.56 g/mol . It is a derivative of D-glucose 6-phosphate, where the phosphate group is complexed with barium and the compound is hydrated with seven water molecules. This compound appears as a white to light yellow powder or crystal and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere to prevent decomposition and moisture-sensitive handling to maintain the integrity of the compound .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory preparations, with scaled-up processes to accommodate larger quantities. The use of high-purity reagents and controlled environments is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: : D-glucose 6-phosphate barium salt heptahydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucose derivatives with altered functional groups .
Scientific Research Applications
Chemistry: : In chemistry, D-glucose 6-phosphate barium salt heptahydrate is used as a reagent in various biochemical assays and as a precursor for synthesizing other glucose derivatives .
Biology: : In biological research, this compound is utilized to study glucose metabolism and its role in cellular processes. It serves as a substrate for enzymes involved in glycolysis and other metabolic pathways .
Medicine: : In medical research, this compound is used to investigate metabolic disorders and the effects of glucose metabolism on disease states. It is also employed in the development of diagnostic assays .
Industry: : Industrial applications include its use in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a phosphorylated glucose derivative. It participates in various biochemical pathways, including glycolysis, where it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. This conversion is crucial for the continuation of glycolysis and the production of energy in the form of ATP .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other glucose phosphates such as D-glucose 1-phosphate and D-glucose 6-phosphate sodium salt. These compounds share similar structural features but differ in their counterions and hydration states .
Uniqueness: : The uniqueness of D-glucose 6-phosphate barium salt heptahydrate lies in its specific barium ion complexation and hydration state, which can influence its solubility, stability, and reactivity compared to other glucose phosphates .
Properties
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;heptahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Ba.7H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;;;;;;/h2-10H,1H2,(H2,11,12,13);;7*1H2/q;+2;;;;;;;/p-2/t2-,3-,4+,5-,6?;;;;;;;;/m1......../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCKICVMITHND-JSOZFOLOSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H25BaO16P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584035 | |
Record name | Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60816-50-4, 58823-95-3 | |
Record name | Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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